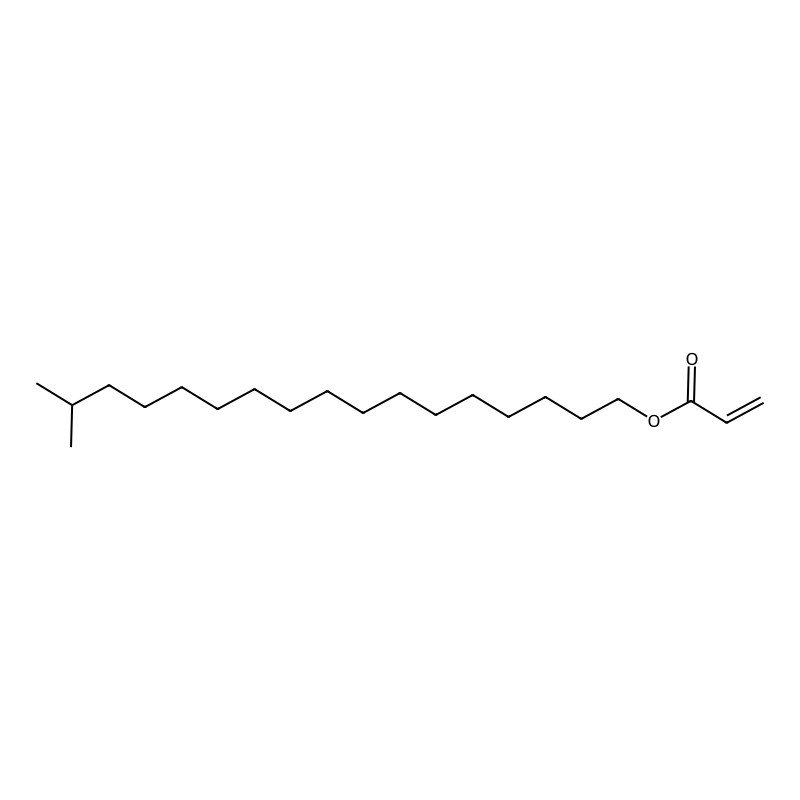Isooctadecyl acrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Surface Modification and Functionalization
IOA can be used to modify surfaces, introducing specific functionalities. The long hydrocarbon chain provides water repellency (hydrophobicity) to the surface, while the acrylate group allows for further chemical attachment.
Researchers can use this technique to create surfaces with desired properties, such as repelling biomolecules or adhering to specific cell types [1]. This finds applications in biosensor development, microfluidics, and biocompatible materials research [1, 2].
Synthesis of Polymers and Nanoparticles
IOA can be polymerized to form long-chain acrylic polymers. These polymers can self-assemble in water to form nanoparticles with unique properties. The hydrophobic chain allows the nanoparticles to encapsulate hydrophobic drugs or imaging agents [3].
Researchers use IOA-based nanoparticles for drug delivery and diagnostic imaging applications. The ability to control the polymer properties allows for targeted drug delivery and enhanced image contrast [3, 4].
Isooctadecyl acrylate is an ester derived from acrylic acid and isooctadecanol. Its chemical formula is C21H40O2, and it has a molecular weight of approximately 328.55 g/mol. This compound is characterized by its liquid state at room temperature and is known for its hydrophobic properties, making it useful in formulations requiring water resistance .
- Polymerization: It readily polymerizes under heat or in the presence of initiators, forming long-chain polymers that are essential in coatings and adhesives.
- Hydrolysis: In the presence of water and catalysts, it can hydrolyze back to acrylic acid and isooctadecanol.
- Esterification: It can react with alcohols to form new esters, expanding its utility in various chemical syntheses .
Isooctadecyl acrylate can be synthesized through the following methods:
- Esterification Reaction: This involves reacting acrylic acid with isooctadecanol in the presence of a catalyst (such as sulfuric acid) under controlled temperature conditions.
- Transesterification: This method utilizes an existing acrylate ester and replaces the alcohol component with isooctadecanol.
- Free Radical Polymerization: This technique can be employed to create copolymers that incorporate isooctadecyl acrylate into their structure .
Isooctadecyl acrylate finds application across various industries due to its properties:
- Adhesives: Used in pressure-sensitive adhesives due to its excellent adhesion and flexibility.
- Coatings: Employed in protective coatings for surfaces requiring durability and water resistance.
- Sealants: Its hydrophobic nature makes it suitable for sealants in construction and automotive applications.
- Textiles: Utilized in textile treatments to enhance water repellency .
Studies have shown that isooctadecyl acrylate can interact with enzymes and proteins, affecting their activity. Its incorporation into polymer matrices may alter the physical properties of the materials, such as flexibility and thermal stability. Research also indicates potential cross-reactivity with other acrylates, which may lead to sensitization in some individuals .
Isooctadecyl acrylate shares similarities with several other alkyl acrylates. Below are comparisons highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Isooctyl acrylate | C13H26O2 | Shorter carbon chain; more volatile |
| Isodecyl acrylate | C13H26O2 | Similar structure but less hydrophobic |
| Stearyl acrylate | C18H36O2 | Higher viscosity; used primarily in cosmetic formulations |
| Dodecyl acrylate | C12H24O2 | Lower molecular weight; used in surfactants |
Isooctadecyl acrylate's longer carbon chain contributes to its unique properties such as enhanced hydrophobicity and lower volatility compared to shorter-chain counterparts like isooctyl or isodecyl acrylates .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (93.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








